molecular formula C11H15N5O5 B14513740 9-(beta-D-glucofuranosyl)adenine CAS No. 10279-87-5

9-(beta-D-glucofuranosyl)adenine

Cat. No.: B14513740
CAS No.: 10279-87-5
M. Wt: 297.27 g/mol
InChI Key: JNSNEXAWGVQGPR-UHFFFAOYSA-N
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Description

9-(beta-D-glucofuranosyl)adenine is a purine nucleoside in which adenine is attached to a beta-D-glucofuranose via a beta-N(9)-glycosidic bond. This compound is a derivative of adenine, a fundamental component of nucleic acids, and plays a significant role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(beta-D-glucofuranosyl)adenine typically involves the glycosylation of adenine with a protected form of beta-D-glucofuranose. One common method is the condensation of 2,3,5-tri-O-benzyl-D-glucofuranosyl chloride with N-benzoyladenine, followed by deprotection to yield the desired nucleoside .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification by chromatography and crystallization to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

9-(beta-D-glucofuranosyl)adenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce amino-substituted adenine compounds .

Mechanism of Action

The mechanism of action of 9-(beta-D-glucofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes such as DNA polymerase and ribonucleotide reductase, disrupting the normal function of these enzymes and leading to the inhibition of nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(beta-D-glucofuranosyl)adenine is unique due to its specific sugar moiety, which can influence its biochemical properties and interactions with enzymes. This uniqueness makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

10279-87-5

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14)

InChI Key

JNSNEXAWGVQGPR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N

Origin of Product

United States

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